molecular formula C12H9N3O B573195 5-(Benzyloxy)pyrimidine-2-carbonitrile CAS No. 166672-22-6

5-(Benzyloxy)pyrimidine-2-carbonitrile

Cat. No.: B573195
CAS No.: 166672-22-6
M. Wt: 211.224
InChI Key: IGWUAUDJTKKCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)pyrimidine-2-carbonitrile is an organic compound with the molecular formula C12H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)pyrimidine-2-carbonitrile typically involves the reaction of pyrimidine derivatives with benzyl alcohol in the presence of a base. One common method includes the following steps:

    Starting Material: 2-chloropyrimidine.

    Reagent: Benzyl alcohol.

    Base: Sodium hydride or potassium carbonate.

    Solvent: Dimethylformamide or dimethyl sulfoxide.

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles.

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitrile group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino-pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Targeting Epidermal Growth Factor Receptor (EGFR)
5-(Benzyloxy)pyrimidine-2-carbonitrile is recognized as an ATP-mimicking tyrosine kinase inhibitor of the EGFR, which plays a crucial role in cell signaling pathways related to proliferation and survival. Its inhibition of EGFR has been linked to significant effects on cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cells. The compound has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase, demonstrating its potential as an anticancer agent.

Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anti-inflammatory properties by inhibiting COX-2 activity. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting its potential for therapeutic applications in treating inflammatory diseases .

Biochemical Studies

Biochemical Assays
This compound serves as a valuable probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its ability to mimic ATP allows researchers to investigate the dynamics of kinase interactions and cellular signaling pathways effectively.

Structure-Activity Relationship (SAR) Studies
The compound is also utilized in SAR studies to explore modifications that enhance its biological activity. Such studies help identify key structural features that contribute to its efficacy against various targets, particularly in cancer therapy .

Industrial Chemistry

Synthesis of Agrochemicals
In industrial applications, this compound is employed as a building block for synthesizing agrochemicals and specialty chemicals. Its versatility allows for the development of compounds with specific biological activities, catering to agricultural needs.

Materials Science
The compound has potential applications in materials science, particularly in developing organic semiconductors. Its unique chemical structure contributes to the properties required for advanced materials used in electronic devices.

Summary Table of Applications

Field Application Impact
Medicinal ChemistryEGFR inhibition, anticancer agentInduces apoptosis; cell cycle arrest
Anti-inflammatory activityComparable efficacy to standard drugs
Biochemical StudiesBiochemical assays for enzyme activityInsights into kinase interactions
Structure-Activity Relationship studiesIdentification of effective modifications
Industrial ChemistrySynthesis of agrochemicalsDevelopment of biologically active compounds
Development of organic semiconductorsInnovations in electronic materials

Case Studies

  • Cancer Cell Line Studies : In vitro experiments demonstrated that this compound effectively inhibited growth in multiple cancer cell lines by targeting EGFR pathways. This highlights its potential as a lead compound for developing new cancer therapies.
  • Anti-inflammatory Research : Comparative studies against COX-2 inhibitors showed that derivatives of this compound exhibit potent anti-inflammatory effects, suggesting its viability as an alternative treatment option for inflammatory conditions.
  • Material Development Trials : Initial tests indicate promising results when using this compound in organic semiconductor formulations, potentially leading to advancements in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxy)pyrimidine-2-carbonitrile: Similar structure but with a methoxy group instead of a benzyloxy group.

    5-(Ethoxy)pyrimidine-2-carbonitrile: Similar structure but with an ethoxy group instead of a benzyloxy group.

    5-(Phenoxy)pyrimidine-2-carbonitrile: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

5-(Benzyloxy)pyrimidine-2-carbonitrile is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This makes it a valuable compound in the design of drugs and other bioactive molecules.

Biological Activity

5-(Benzyloxy)pyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings.

Chemical Structure and Properties

This compound possesses the following chemical characteristics:

  • Chemical Formula : C₁₁H₈N₂O
  • Molecular Weight : Approximately 188.19 g/mol
  • Structural Features : The compound is characterized by a benzyloxy group at the 5-position and a cyano group at the 2-position, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study highlighted the compound's effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating potent activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through its interaction with cyclooxygenase (COX) enzymes.

COX Inhibition Data

CompoundCOX-2 Inhibition (%)IC50 (µM)
This compound70%1.68 ± 0.22
Celecoxib80%0.17 ± 0.01
Nimesulide50%1.60 ± 0.20

Inhibition studies revealed that this compound demonstrates COX-2 inhibitory activity comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Findings from Anticancer Studies

Research findings indicate that the compound exhibits significant cytotoxicity against cancer cell lines with IC50 values in the nanomolar range:

Cell LineIC50 (µM)Mechanism of Action
MCF-72.56Induction of apoptosis via G2/M phase arrest
A5493.43Cell cycle disruption and apoptosis induction

In vitro assays revealed that treatment with this compound led to increased rates of apoptosis in cancer cells, suggesting it may act as a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring can significantly alter their efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-2-methylpyrimidine-5-carbonitrileChlorinated pyrimidineEnhanced reactivity
4-Amino-6-chloropyrimidine-5-carbonitrileAmino and chloro substituentsIncreased biological activity
4-Benzyloxy-6-chloropyrimidineSimilar benzyloxy groupDifferent functional groups

The unique arrangement of functional groups in this compound may confer distinct biological properties compared to these structurally similar compounds, enhancing its potential as a pharmaceutical agent .

Properties

IUPAC Name

5-phenylmethoxypyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-6-12-14-7-11(8-15-12)16-9-10-4-2-1-3-5-10/h1-5,7-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUAUDJTKKCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652408
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166672-22-6
Record name 5-(Benzyloxy)pyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.